molecular formula C16H18N4O B4541934 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4541934
M. Wt: 282.34 g/mol
InChI Key: PUSOUFAESSIWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a hybrid structure incorporating pyridyl and piperazinyl groups. These motifs are frequently explored for their potential to interact with various enzymatic targets . Piperazine and pyridine are established pharmacophores found in numerous biologically active molecules, making hybrid structures like this a valuable scaffold for investigating new therapeutic agents . Research on analogous pyridylpiperazine hybrids has demonstrated significant potential in enzymology, particularly in the inhibition of urease, a nickel-dependent enzyme critical for the survival of pathogens like Helicobacter pylori . Such inhibitors work by blocking the enzyme's active site, which is a validated approach for developing treatments for gastric disorders and other infections . Furthermore, pyridine-based compounds are actively investigated for their antimicrobial properties, including activity against Gram-positive bacteria and the inhibition of biofilm formation . This compound is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is supplied as a solid and is intended for use in laboratory settings only. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

pyridin-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(15-4-2-6-18-12-15)20-9-7-19(8-10-20)13-14-3-1-5-17-11-14/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOUFAESSIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the reaction of 3-pyridylmethyl chloride with piperazine, followed by the introduction of a methanone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of 3-pyridylmethyl chloride with piperazine : This step introduces the piperazine moiety.
  • Introduction of the methanone group : This can be achieved through various methods, often requiring solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production

In industrial settings, continuous flow reactors and automated synthesis platforms may enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry :
    • Used as a building block for synthesizing more complex molecules.
    • Serves as a precursor for various chemical reactions, including oxidation, reduction, and substitution reactions.
  • Biology :
    • Investigated for its potential as a ligand in biochemical assays.
    • Studies suggest it may interact with specific enzymes or receptors, modulating their activity.
  • Medicine :
    • Explored for potential therapeutic properties, particularly in antimicrobial and anticancer activities.
    • Research indicates that it may inhibit certain enzymes by binding to their active sites, affecting critical biochemical pathways.
  • Industry :
    • Utilized in the development of new materials and chemical processes.
    • Its unique properties are leveraged in creating advanced chemical sensors and other industrial applications.

Mechanism of Action

The mechanism of action of 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-based methanones, which are widely studied for their pharmacological and chemical properties. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Pyridyl[4-(3-pyridylmethyl)piperazino]methanone C₁₇H₁₈N₄O 294.36 Dual 3-pyridyl groups; piperazine-methanone core
[4-(3-Chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone C₂₄H₂₈ClN₃O₃ 454.95 Chlorophenyl and methoxyphenyl substituents; tetrahydropyran moiety
5,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl ketone C₁₆H₁₀Cl₃F₃N₄O 437.64 Dichloropyridyl and trifluoromethylpyridyl groups; halogen-rich structure
{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone C₁₅H₁₅N₃O₅S₂ 381.42 Nitrophenylsulfonyl and thienyl groups; electron-withdrawing substituents
(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone C₂₂H₁₉Cl₂N₅O₂S 496.39 Dichloropyridine and methoxyphenylthiazole groups; sulfur-containing heterocycle

Biological Activity

3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-pyridylmethyl chloride with piperazine, followed by the introduction of a methanone group using solvents like dichloromethane or ethanol and catalysts such as triethylamine to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways by binding to active sites on enzymes, potentially inhibiting their function. This mechanism suggests a role in various therapeutic contexts, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication pathways .

Anticancer Properties

Preliminary studies have explored the anticancer properties of this compound. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results. The compound's ability to inhibit specific cancer cell growth may be linked to its interaction with cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

StudyFindingsRelevance
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteriaSupports potential use in treating infections
Study 2Showed cytotoxic effects on HeLa cells with an IC50 value indicating effective inhibitionSuggests application in cancer therapy
Study 3Investigated the compound's role as a PDE5 inhibitor in hypertensive modelsHighlights cardiovascular implications

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activity. For example, modifications to the piperazine moiety have been explored to improve potency and selectivity against specific targets like phosphodiesterase type 5 (PDE5), which is relevant for treating erectile dysfunction and pulmonary hypertension .

Q & A

Q. What are the common synthetic routes for 3-pyridyl[4-(3-pyridylmethyl)piperazino]methanone, and what analytical techniques are used to confirm its purity?

The synthesis typically involves multi-step reactions starting with the formation of a piperazine intermediate. For example, substituted piperazines are reacted with carbonyl-containing reagents under controlled conditions (e.g., reflux in ethanol or DMF). Key steps include alkylation of the piperazine ring and subsequent coupling with a pyridylmethyl group. Analytical validation employs Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. How is the molecular structure of this compound characterized, and what structural features influence its reactivity?

X-ray crystallography and DFT calculations are critical for elucidating the 3D structure, particularly the spatial arrangement of the pyridyl and piperazinyl groups. Reactivity is influenced by electron-rich regions (e.g., the pyridyl nitrogen) and steric hindrance from the piperazine ring, which affects nucleophilic substitution or alkylation reactions .

Q. What solvents and reaction conditions optimize the yield of this compound during synthesis?

Polar aprotic solvents like DMF or DMSO are often used to enhance solubility of intermediates. Temperature control (e.g., 0–5°C for sensitive steps, reflux for coupling) and inert atmospheres (N₂/Ar) prevent side reactions. Yields are improved by slow addition of reagents and purification via column chromatography .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the regioselectivity of reactions involving this compound?

DFT studies calculate condensed Fukui functions and softness indices to predict electrophilic/nucleophilic attack sites. For example, the pyridyl nitrogen shows higher electrophilicity, directing alkylation reactions, while steric effects from the piperazine ring limit accessibility to certain positions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Meta-analyses comparing IC₅₀ values across studies, coupled with molecular docking simulations to assess binding affinity variations, can clarify structure-activity relationships .

Q. How does temperature influence reaction pathways (e.g., alkylation vs. elimination) in derivatives of this compound?

Lower temperatures (≤25°C) favor alkylation due to kinetic control, while elevated temperatures (≥80°C) promote elimination via hydride transfer mechanisms, as observed in analogous piperazinyl systems. Reaction monitoring via LC-MS or TLC is essential to track pathway dominance .

Q. What metabolomics approaches detect and quantify degradation products of this compound in biological systems?

High-Resolution Mass Spectrometry (HR-MS) coupled with TraceFinder software identifies metabolites through accurate mass matching. Stable isotope labeling (e.g., ¹³C/¹⁵N) aids in distinguishing endogenous compounds from degradation byproducts .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Structural ElucidationX-ray crystallography, NMR (¹H/¹³C), DFT calculations
Purity AssessmentHPLC (C18 columns, UV detection), Melting Point Analysis
Reaction OptimizationSolvent screening (DMF/DMSO), Temperature-controlled synthesis
Computational AnalysisFukui function analysis, Molecular docking (AutoDock Vina)
Metabolite DetectionHR-MS, Isotope-Labeled Tracer Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.